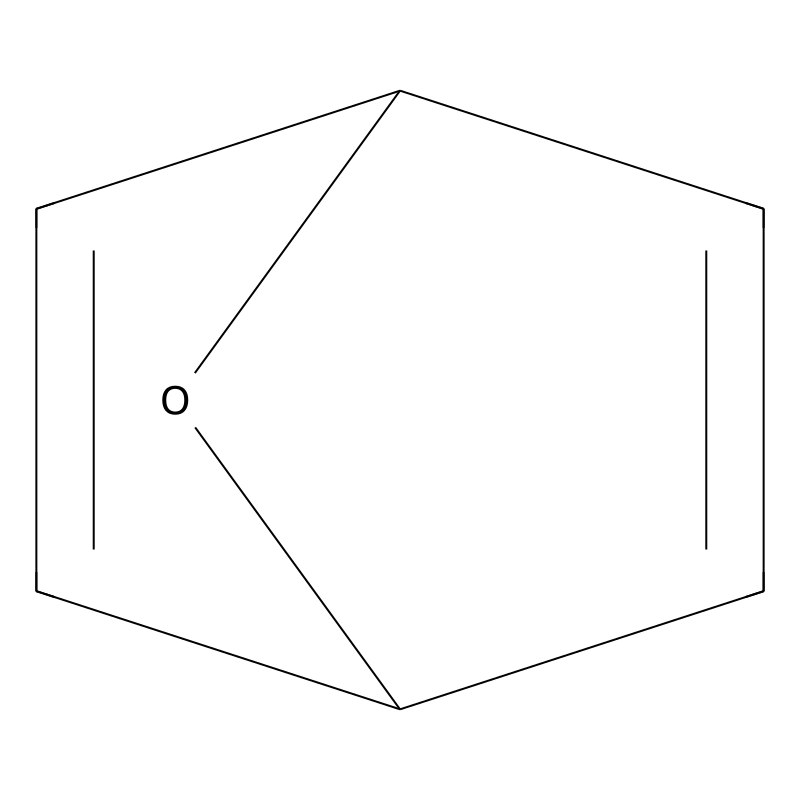

7-OXANORBORNADIENE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

7-oxanorbornadiene basic structure and properties

Core Structure and Basic Properties

7-Oxanorbornadiene (OND), also known as 7-oxabicyclo[2.2.1]hepta-2,5-diene, is a bicyclic compound with a oxygen atom in the bridgehead position. Its core structure and fundamental identifiers are summarized below.

| Property | Description / Value |

|---|---|

| Chemical Name | 7-Oxabicyclo[2.2.1]hepta-2,5-diene [1] |

| CAS Number | 6569-83-1 [1] |

| Molecular Formula | C₆H₆O [1] |

| Molecular Weight | 94.11 g/mol [1] |

| Density | 1.136±0.06 g/cm³ (Predicted) [1] |

| Boiling Point | 129 °C [1] |

| Synonyms | Oxanorbornadiene; 7-Oxanorbornadien; 7-Oxa-2,5-norbornadiene [2] |

Reactivity and Mechanism of Action

The significant utility of ONDs, particularly dicarboxylate derivatives, stems from the unique electrophilicity of the maleate moiety embedded within the strained bicyclic framework. This structure confers high reactivity while maintaining stability in aqueous environments, making ONDs excellent bioconjugation reagents [3].

A key feature of OND chemistry is the Retro-Diels-Alder (rDA) fragmentation, which is typically inert in the parent OND but is triggered upon nucleophilic addition. This forms the basis for its "click-and-release" functionality [4]. The primary reaction and degradation pathways are visualized below.

The primary "click-and-release" mechanism and a key competing side reaction of ONDs.

Key Degradation and Side Reactions

- Aqueous-Phase Deactivation: In neutral aqueous buffers, OND diesters can undergo isomerization rather than simple hydrolysis. Specific pathways can involve intramolecular conjugate addition followed by rDA, or intermolecular addition of solvents like methanol [3].

- Intramolecular [2+2+2] Cycloaddition: A notable competing reaction occurs with dipropargyl ester ONDs (e.g., compound 3), where the propargyl groups undergo a facile intramolecular cyclization. This reaction is accelerated in aqueous environments and can be a significant decomposition pathway, making these derivatives less stable [3].

Stability and Reactivity of OND Adducts

The stability of OND adducts, and thus the release rate of the conjugated cargo, is highly tunable. The half-lives of various OND-thiol adducts have been systematically studied, with key findings summarized in the table below [4].

| Adduct | R¹ Substituent | R² Ester Group | Approx. Half-Life (Days) |

|---|---|---|---|

| 2a | H | CO₂Me | 0.48 |

| 2b | Me | CO₂Me | 2.3 |

| 2c | CH₂NHDansyl | CO₂Me | 23.3 |

| 2d | CH₂N(Me)Dansyl | CO₂Me | 4.7 |

| 2f | CH₂NHAc | CO₂Me | 18.8 |

| 2g | CH₂NHAc | CO₂Et | 17.8 |

| 2h | CH₂NHAc | CO₂tBu | 11.3 |

| 2i | CH₂NHAc | CO₂CH₂C≡CH | 5.6 |

| 2q | CH₂OH | CO₂Me | 7.2 |

Key influences on stability from the data include:

- Bridgehead Substitution: Introducing a methyl group at the bridgehead (2b) increases stability compared to the unsubstituted adduct (2a). Bulkier aromatic groups like dansyl (2c) further enhance stability [4].

- Ester Group Electronics and Sterics: Bulkier ester groups (e.g., t-butyl, 2h) and strong electron-withdrawing groups (e.g., trifluoromethyl, 2r/s) can significantly alter the half-life [4].

- N-Substitution on Linker: Methylation of a sulfonamide nitrogen on the side chain (cf. 2c vs. 2d) drastically reduces adduct stability, likely by disrupting a stabilizing intramolecular hydrogen bond [3] [4].

Applications in Drug Delivery and Bioconjugation

OND reagents have been successfully explored for covalent modification of proteins like serum albumin (SA), a common macromolecular drug carrier [4]. The workflow for this application is illustrated below.

The workflow for using OND reagents in drug delivery, from reagent selection to cargo release.

- High Selectivity and Speed: ONDs show a strong preference for thiols over amines, with a selectivity of >1000-fold. Labeling of the single cysteine in bovine serum albumin (BSA) is complete within minutes at mid-micromolar concentrations [4].

- Tunable Release Profiles: By selecting different OND coupling partners (thiols or amines) and modifying the OND structure, the release half-life of a conjugated cargo can be tuned from 40 minutes to over 7 days at 37°C. OND-amine adducts are generally more stable than OND-thiol adducts [4].

- Acid-Sensitivity: The rDA fragmentation of OND-amine adducts is sensitive to acidic conditions, providing an additional mechanism for controlled release in environments like tumor tissue or cellular endosomes [4].

Key Experimental Protocols

Synthesis of OND Diesters

OND diesters are readily synthesized in a single step.

- Reaction: A Diels-Alder cycloaddition between a furan derivative and dialkyl acetylenedicarboxylate [4].

- Procedure: Combine the furan and acetylenedicarboxylate in an appropriate solvent. The reaction is high-yielding and tolerates a wide range of functional groups (sulfonamides, amides, ureas, alcohols, thioethers), though thioureas and free furfurylamine can lead to side reactions [4].

Formation of OND-Thiol Adducts

This is the key "click" step for bioconjugation.

- Procedure: Add β-mercaptoethanol (or other thiols) to the OND diester in acetonitrile with a catalytic amount of a tertiary amine base [4].

- Outcome: The reaction proceeds with high exo-selectivity and regiospecificity to give the 3-exo-syn adduct in near-quantitative yield [4].

Monitoring Adduct Stability and Release Kinetics

- Method 1 (NMR): Dissolve the OND-thiol or OND-amine adduct in an appropriate deuterated solvent (e.g., CDCl₃). Monitor the decomposition by ¹H NMR at room temperature, fitting the decay to a first-order kinetic model to determine the half-life [4].

- Method 2 (HPLC/UV): Incubate the adduct in an aqueous buffer (e.g., pH 7 phosphate buffer, with or without DMSO cosolvent). Withdraw aliquots over time and analyze by HPLC, tracking the disappearance of the adduct or the appearance of the thiomaleate/furan products [4].

References

Core Synthesis and Key Reactions of 7-Oxanorbornadiene

The foundational synthesis of ONDs and their subsequent, highly tunable reactions are summarized in the diagram below.

Synthetic pathways for ONDs and their application in functionalization and scaffold construction.

Detailed Experimental Protocols

Diels-Alder Synthesis of the OND Core

This one-step reaction between a furan and a dialkyl acetylenedicarboxylate is the most common and reliable method for preparing OND reagents [1].

- Typical Procedure: In a suitable reaction vessel, combine the chosen furan derivative with 1.0 to 1.2 equivalents of dimethyl acetylenedicarboxylate (DMAD) in an aprotic solvent like acetonitrile or dichloromethane [1].

- Reaction Conditions: The reaction often proceeds at room temperature or with mild heating. Progress can be monitored by TLC or LC-MS for the consumption of the dienophile.

- Work-up and Purification: Upon completion, the solvent can be removed under reduced pressure. The crude OND product is typically purified by flash chromatography on silica gel. The product is obtained as a crystalline solid or an oil in high yield [1].

- Note: The OND core is stable in aqueous solutions but is a potent electrophile. It should be stored under inert atmosphere at low temperature when possible [1].

Nucleophilic Addition and rDA Fragmentation

This two-step sequence is the cornerstone of OND's application in drug delivery and bioconjugation [2] [1].

- Thiol Addition Protocol:

- To a solution of the OND (e.g., 1 mmol) in an organic solvent like acetonitrile, add 1.05 equivalents of the thiol (e.g., β-mercaptoethanol) and a catalytic amount of a tertiary amine base (e.g., triethylamine, ~5 mol%) [1].

- The Michael addition is typically complete within 10-15 minutes at room temperature at millimolar concentrations, yielding the oxanorbornene thiol adduct [2].

- Retro-Diels-Alder (rDA) Monitoring:

- The fragmentation of the adduct can be monitored by ( ^1H ) NMR spectroscopy [2] [1].

- Characteristic resonances for the vinyl protons of the furan and thiomaleate products are tracked over time.

- The reaction follows clean first-order kinetics. Plotting the natural log of the adduct concentration versus time gives a linear fit, from which the half-life can be accurately determined [2].

Palladium-Catalyzed Diversification

A recent communication describes a divergent synthesis to access complex phosphonate-containing scaffolds [3].

- General Setup: The three-component reaction employs a palladium catalyst, an aryl halide, a norbornene derivative as a "controller," and a P(O)H compound [3].

- Divergent Pathway Control:

- Indane Formation: When norbornadiene, norbornene, or 7-oxabenzonorbornadiene are used, the reaction proceeds through a cascade [3+2] cyclization and alkylation to yield alkylphosphonate-containing indanes [3].

- Indene Formation: When oxanorbornadiene is the substrate, the initial adduct undergoes a subsequent retro-Diels–Alder (rDA) reaction, leading to phosphonate-containing indenes [3].

Tuning OND Stability and Reactivity

The half-life of the OND-thiol adduct, which dictates the release rate of a conjugated cargo, can be tuned over orders of magnitude by modifying the OND structure [2] [1]. The following table summarizes key structural effects.

| Factor | Substituent / Position | Effect on rDA Half-Life (Adduct Stability) | Experimental Half-Life Examples (in CDCl₃ at RT) |

|---|---|---|---|

| Electronics [2] | Electron-donating group (EDG) at 2-/5- position | Increases stability (longer half-life) | Methyl (2b): 2.3 days [1] |

| Electron-withdrawing group (EWG) at 2-/5- position | Decreases stability (shorter half-life) | Unsubstituted (2a): ~12 hours [1]; Aryl groups: 2-14 hours [2] | |

| Bridgehead Substituents [1] | Methyl group | Increases stability | Methyl (2b): 2.3 days vs. Unsubstituted (2a): ~12 hours [1] |

| Fluorinated groups (e.g., CF₃) | Greatly increases stability | Dansyl derivative with CF₃/CO₂Et (2r): 241 days [1] | |

| Ester Group (R²) [1] | Larger ester group (e.g., tert-butyl) | Slightly decreases stability | CH₂NHAc, CO₂But (2h): 11.3 days vs. CO₂Me (2f): 18.8 days [1] |

| Propargyl ester | More significantly decreases stability | CH₂NHAc, CO₂CH₂C≡CH (2i): 5.6 days [1] |

Application in Drug Delivery and Bioconjugation

The OND platform is particularly valuable for creating tunable, cleavable linkages in biological settings.

- Tunable Release from Serum Albumin: OND reagents can covalently conjugate to the single free cysteine residue of serum albumin (SA). The release rate of the conjugated drug cargo is directly controlled by the OND-thiol adduct stability [1].

- Selectivity for Cysteine: The high electrophilicity of ONDs confers a selectivity of >1000-fold for reaction with thiols over amines, making them ideal for specific bioconjugation [1]. This selectivity can be enhanced by steric design, as demonstrated by a calix[6]arene-based OND conjugate that selectively reacted with cysteine over homocysteine and glutathione [4].

- Release Rate Range: By selecting different OND coupling partners, the release half-life of a fluorescent cargo from serum albumins could be tuned from 40 minutes to 7 days at 37 °C, providing a versatile toolbox for controlled drug delivery [1].

References

- 1. Degradable Conjugates from Oxanorbornadiene Reagents [pmc.ncbi.nlm.nih.gov]

- 2. The Influence of Substitution on Thiol-Induced ... [pmc.ncbi.nlm.nih.gov]

- 3. Divergent synthesis of alkylphosphonate-containing indanes ... [pubs.rsc.org]

- 4. Time- and concentration-dependent reactivity of Cys, Hcy, and GSH on... [pubmed.ncbi.nlm.nih.gov]

reactivity overview of oxanorbornadiene scaffolds

Core Reactivity and Mechanisms

The utility of Oxanorbornadienedicarboxylate (OND) reagents in drug delivery stems from a two-step process: an initial conjugate addition followed by a fragmentation reaction that releases the cargo [1].

- Initial Conjugate Addition: ONDs act as highly reactive Michael acceptors. They first form adducts with nucleophiles on macromolecular carriers, most notably thiols (like the cysteine-34 residue in serum albumin) and, to a lesser extent, amines [1].

- Retro-Diels-Alder (rDA) Fragmentation: This initial addition activates the OND scaffold, triggering a Retro-Diels-Alder cycloreversion. This fragmentation step releases the linked cargo (e.g., a drug molecule) as a furan derivative and leaves a thiomaleate or amide group attached to the carrier [1].

A key advantage of OND linkers is that the starting OND itself is stable in aqueous solutions; the rDA fragmentation is only unlocked after the nucleophilic addition [1].

The diagram below illustrates this reaction workflow for creating and characterizing OND adducts.

OND synthesis, activation, and cargo release workflow.

Tuning OND Adduct Stability

The half-life of OND adducts can be tuned over a wide range (from under 1 hour to over 200 days) by modifying the R1 and R2 substituents, allowing precise control over cargo release profiles [1].

The table below summarizes how structural changes affect the stability of OND-thiol adducts.

| R1 Substituent | R2 Substituent | Approx. Half-Life | Key Influence |

|---|---|---|---|

| H | CO₂Me | 0.48 days | Baseline stability [1] |

| CH₃ | CO₂Me | 2.3 days | Bridgehead methyl increases stability [1] |

| CH₂NHDansyl | CO₂Me | 23.3 days | Bulky, electron-withdrawing R1 increases stability [1] |

| CH₂N(Me)Dansyl | CO₂Me | 4.7 days | N-methylation on R1 decreases stability [1] |

| CH₂NHAc | CO₂CH₂C≡CH | 5.6 days | Propargyl ester (R2) decreases stability [1] |

| CH₂NHDansyl | CF₃, CO₂Et | 241 days | Strong electron-withdrawing R2 greatly increases stability [1] |

For OND-amine adducts, the stability is generally higher than their thiol counterparts, with half-lives up to 15 times longer under the same conditions [1]. Furthermore, the rDA fragmentation of amine adducts can be acid-sensitive, with a stereochemically dependent acceleration of cycloreversion in acidic environments [1].

Experimental Protocols

Synthesis of OND Reagents (1)

OND reagents are synthesized in a single, high-yielding step from inexpensive starting materials [1].

- Procedure: Perform a Diels-Alder reaction between a substituted furan and a dialkyl acetylenedicarboxylate. A wide range of furan substituents is tolerated, including sulfonamides, amides, ureas, alcohols, and thioethers [1].

- Critical Note: If using furfurylamine, protect it first (e.g., as a salt) to prevent side reactions with the acetylenedicarboxylate [1].

- Purification & Characterization: Purify the product using standard techniques like column chromatography. Characterize the OND using NMR and mass spectrometry. The bridgehead and maleate protons provide distinctive signatures in ¹H NMR for structural confirmation [1].

Formation and Analysis of OND-Thiol Adducts (2)

- Adduct Formation: React the OND (1) with a thiol like β-mercaptoethanol (BME) in acetonitrile, using a catalytic amount of a tertiary amine base. The reaction is highly stereoselective, yielding only the 3-exo-syn adduct in near-quantitative yields [1].

- Stability Kinetics: Monitor the decomposition of the adduct (2) to determine its half-life.

- NMR Method: Dissolve the adduct in deuterated chloroform (CDCl₃) and track the decay of reactant or formation of product signals over time via ¹H NMR. The reaction follows clean first-order kinetics [1].

- HPLC Method: For analyses in aqueous buffer (e.g., pH 7 phosphate buffer), take aliquots and analyze by HPLC, monitoring the appearance of the thiomaleate product (4) by its UV absorbance [1].

Application in Drug Delivery

The tunable release profiles of OND linkers make them particularly useful for creating macromolecular prodrugs.

- Serum Albumin Targeting: The single free cysteine (Cys-34) in serum albumin is an ideal target. OND reagents can rapidly form adducts with this residue in vivo. By selecting an OND linker with an appropriate half-life, researchers can control the release of the active drug from the albumin carrier, with demonstrated half-lives ranging from 40 minutes to 7 days at 37 °C [1].

- Advantage over Maleimides: While ONDs match maleimides in thiol-reactivity, they generally exhibit superior stability in aqueous solutions before adduct formation, making them more reliable for bioconjugation [1].

References

electronic properties of 7-oxanorbornadiene

Core Electronic Properties and Reactivity

The 7-oxanorbornadiene structure incorporates a maleate moiety embedded within a bicyclic[2.2.1] framework. This architecture results in several key electronic properties [1]:

- Enhanced Electrophilicity: The double bond in ONDs exhibits reactivity more typical of electron-deficient alkynes than alkenes, acting as a soft electrophile.

- Remarkable Ambient Stability: Despite considerable ring strain and high electrophilicity, OND diesters are notably stable in aqueous solutions under ambient conditions [1].

- Strain-Triggered Fragmentation: ONDs themselves are stable, but upon nucleophilic attack, the resulting adducts undergo a retro-Diels-Alder (rDA) fragmentation. This reaction releases a furan and a substituted maleate, providing a release mechanism for conjugated cargo [2].

The following table summarizes the reaction kinetics and stability of selected OND derivatives with thiols [2]:

| OND Derivative | R¹ | R² | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) with Glutathione | Aqueous Stability (Half-Life, Days) |

|---|---|---|---|---|

| Dimethyl Ester 1 | H | CO₂Me | 104 | 9.3 |

| Diethyl Ester 2 | H | CO₂Et | 63.4 | 20.6 |

| Dipropargyl Ester 3 | H | CO₂CH₂C≡CH | 197 | 1.8 |

| Bridgehead Methyl 4 | Me | CO₂Me | 39.9 | 3.2 |

Experimental Insights and Protocols

Synthesis of OND Diesters

OND diesters are synthesized in a single step via a Diels-Alder reaction between a furan derivative and dialkyl acetylenedicarboxylate. The reaction is high-yielding and tolerates various substituents, including sulfonamides, amides, ureas, and alcohols [2].

Protocol: Formation and Stability Analysis of OND-Thiol Adducts

- Adduct Formation: Add β-mercaptoethanol (BME) to the OND diester in acetonitrile with a catalytic amount of tertiary amine base.

- Isolation: The 3-exo-syn adduct is typically obtained as the sole product in near-quantitative yield.

- Stability Measurement: Monitor the decomposition of the purified adduct in an appropriate solvent (e.g., CDCl₃ or pH 7 phosphate buffer) using ¹H NMR spectroscopy or HPLC.

- Kinetic Analysis: Fit the decay data to a first-order kinetic model to determine the half-life of the adduct [2].

The stability of OND-thiol adducts is tunable. A bridgehead methyl group can increase half-life, and fluorinated esters create extremely stable adducts [2]:

| Adduct | R¹ | R² | Half-Life (Days) |

|---|---|---|---|

| 2a | H | CO₂Me | 0.48 |

| 2b | Me | CO₂Me | 2.3 |

| 2c | CH₂NHDansyl | CO₂Me | 23.3 |

| 2r | CH₂NHDansyl | CF₃, CO₂Et | 241 |

Protocol: Intramolecular [2+2+2] Cycloaddition of Propargylic Esters

Dipropargyl OND esters undergo a facile intramolecular [2+2+2] homo-Diels-Alder cycloaddition [1].

- Reaction Setup: Dissolve the dipropargyl OND ester (e.g., compound 3) in aqueous acetonitrile.

- Incubation: Allow the reaction to proceed at 50°C for 24 hours. The reaction is accelerated in aqueous media due to the hydrophobic effect.

- Completion: The reaction typically proceeds to 100% conversion, yielding a mixture of pentacyclic isomers (e.g., 20a/b) [1].

Mechanism Visualization

The core reactivity of ONDs in bioconjugation and release can be visualized as a two-step process: initial conjugate addition followed by retro-Diels-Alder fragmentation.

OND mechanism: conjugation and triggered release.

Application in Drug Delivery

The OND platform is particularly valuable for creating tunable drug delivery systems from macromolecular carriers like serum albumin (SA) [2].

- Fast and Selective Conjugation: OND reagents rapidly label the single free cysteine of bovine serum albumin (BSA) within minutes at mid-micromolar concentrations.

- Selectivity Profile: ONDs show a selectivity of >1000-fold for thiols over amines, but amine labeling is still practical.

- Tunable Release Kinetics: The stability of the OND adduct, and thus the release rate of the cargo, depends on the nucleophile (thiol vs. amine) and the OND's substitution. OND-amine adducts can be up to 15 times more stable than OND-thiol adducts, and stability is also sensitive to acidic conditions [2].

By selecting different OND coupling partners, the release half-life of a fluorescent cargo from serum albumins can be tuned from 40 minutes to 7 days at 37 °C, offering remarkable versatility for drug delivery applications [2].

References

Stereochemistry and Reactivity of 7-Oxanorbornadiene Systems

The core reaction of 7-oxanorbornadienedicarboxylate (OND) reagents involves a conjugate addition followed by a retro-Diels-Alder (rDA) fragmentation, which is highly dependent on the stereochemistry of the initial adduct [1].

- Nucleophilic Addition: Thiols and amines undergo 3-exo-syn conjugate addition to the OND system. The attack occurs preferentially on the less sterically hindered exo-face of the [2.2.1]bicyclic system [1].

- Regiochemistry: For symmetric OND diesters, the thiol adds to either maleate carbon, yielding identical adducts. However, with a bridgehead methyl substituent, the thiol is directed to add to the distal maleate carbon (C3). Unsymmetrically 1,4-disubstituted ONDs result in mixtures of C2 and C3 regioisomers [1].

- Fragmentation Trigger: The initial addition activates the system for the subsequent rDA fragmentation, producing a furan and a thiomaleate (from thiol adducts) or an aminomaleate (from amine adducts) [1]. This step is the key to the controlled release of cargo.

The following diagram illustrates this core reaction mechanism and its dependence on stereochemistry:

Diagram 1: The general mechanism of OND reactions, showing conjugate addition and triggered fragmentation.

Stability Data and Structural Analysis

The stability of OND adducts, measured by their half-life for rDA fragmentation, is tunable through strategic molecular modifications. The following table consolidates quantitative data on OND-thiol adduct stability from the search results [1].

Table 1: Stability of OND-Thiol Adducts (2a-2v) [1]

| Adduct | R1 Substituent | R2 Substituent | Half-life (Days, CDCl₃, RT) |

|---|---|---|---|

| 2a | H | CO₂Me | 0.48 ± 0.03 |

| 2b | Me | CO₂Me | 2.3 ± 0.1 |

| 2c | CH₂NHDansyl | CO₂Me | 23.3 ± 0.8 |

| 2d | CH₂N(Me)Dansyl | CO₂Me | 4.7 ± 0.4 |

| 2f | CH₂NHAc | CO₂Me | 18.8 ± 0.5 |

| 2g | CH₂NHAc | CO₂Et | 17.8 ± 0.7 |

| 2h | CH₂NHAc | CO₂ᵗBu | 11.3 ± 1.2 |

| 2i | CH₂NHAc | CO₂CH₂C≡CH | 5.6 ± 0.1 |

| 2o | CH₂NHCONHC₆H₅ | CO₂Me | 7.7 ± 0.6 |

| 2q | CH₂OH | CO₂Me | 7.2 ± 0.5 |

| 2r | CH₂NHDansyl | CF₃, CO₂Et | 241 ± 12 |

| 2s | CH₂NHDansyl | CF₃, CF₃ | 192 ± 10 |

Table 2: Stability of Unsymmetrical OND-Thiol Adducts (6a-6c) [1]

| Adduct | R1 Substituent | Regioisomer Ratio | Half-life (Hours, CDCl₃, RT) |

|---|---|---|---|

| 6a | Me | -- | <1 |

| 6b | CH₂NHDansyl | 2:1 | 1.9 ± 0.1 |

| 6c | CH₂NHCOC₆H₄pNO₂ | 1.3:1 | 3.1 ± 0.2 |

Key structure-stability relationships from the data include:

- Bridgehead Substitution: Adding a single methyl group at the bridgehead (2b) increases stability compared to the unsubstituted system (2a) [1].

- Electron-Withdrawing Groups: Strong electron-withdrawing groups like trifluoromethyl (2r, 2s) dramatically increase adduct stability by destabilizing the diene transition state of the rDA reaction [1].

- Ester Bulk: Increasing the steric bulk of the ester group (from Me to Et to ᵗBu in 2f, 2g, 2h) leads to a decrease in stability [1].

- Amine Substitution: N-Methylation of a dansylamide substituent (2d) significantly reduces stability compared to its N-H analog (2c) [1].

- OND-Thiol vs. OND-Amine: OND-amine adducts are generally more stable than OND-thiol adducts, with half-lives up to 15 times longer. Furthermore, OND-amine adduct stability is sensitive to acid, with accelerated cycloreversion observed under acidic conditions [1].

Experimental Workflow for Synthesis and Analysis

The following diagram and protocol outline the methodology for creating and analyzing OND adducts as described in the research.

Diagram 2: The experimental workflow for the synthesis and analysis of OND adducts.

Detailed Experimental Protocol:

- Synthesis of OND Reagents (1): OND reagents are synthesized in a single step from inexpensive furans and dialkyl acetylenedicarboxylates via a Diels-Alder reaction. This process is high-yielding and tolerates a wide range of functional groups, including sulfonamides, amides, ureas, and alcohols [1].

- Synthesis of Adducts (2): The OND adduct is formed by adding the nucleophile (e.g., β-mercaptoethanol) to the OND reagent in acetonitrile, using a catalytic amount of a tertiary amine base. The reaction proceeds in near-quantitative yield, giving the 3-exo-syn adduct as the sole stereoisomer [1].

- Structural Confirmation: The regiochemistry and stereochemistry of the adduct are confirmed by ¹H NMR spectroscopy. A key diagnostic is the coupling constant between the protons at H1 and H2 (J ≈ 4.2 Hz), which corroborates the exo-syn configuration [1].

- Stability Kinetics: The decomposition of the oxanorbornene adduct via rDA fragmentation is monitored to determine its half-life. This can be done by:

- NMR Spectroscopy: Following the decay of the adduct in deuterated chloroform (CDCl₃) at room temperature. The reaction follows first-order kinetics [1].

- HPLC Analysis: For adducts in aqueous solution (e.g., pH 7 phosphate buffer), aliquots are taken over time and analyzed by HPLC to track the appearance of the fragmentation product (e.g., thiomaleate) [1].

Application in Drug Delivery

The tunable stability of OND linkages makes them particularly useful for drug delivery. The research demonstrates their application in conjugating fluorescent cargo to serum albumin [1].

- Protein Conjugation: The most reactive OND linkers can selectively label the single free cysteine residue of bovine serum albumin (BSA), completing the reaction within minutes at mid-micromolar concentrations. Selectivity for thiol over amine is greater than 1000-fold with model amino acids, but practical labeling of protein amines is also possible [1].

- Tunable Release: By selecting different OND coupling partners (influencing the stability as shown in Table 1), the release half-life of cargo from serum albumin can be tuned over a wide range—from 40 minutes to 7 days at 37 °C [1]. This versatility provides a powerful tool for designing drug release profiles tailored to specific therapeutic needs.

References

7-oxanorbornadiene as a building block in organic synthesis

Synthesis and Key Reactivity

The most common and practical route to OND derivatives is via a Diels-Alder cycloaddition. Furan reacts with acetylenedicarboxylates, such as dimethyl acetylenedicarboxylate (DMAD), to provide dialkyl OND-2,3-dicarboxylates in a single, high-yielding step [1] [2]. These dicarboxylate derivatives are the most widely used in subsequent applications.

The OND system exhibits unusual reactivity for an alkene, often resembling that of electron-deficient alkynes. Its high reactivity is driven by ring strain and the electron-poor nature of the double bond [3]. The most significant reactions for its use as a synthetic building block are with thiols and organic azides.

The diagram above illustrates the two primary reaction pathways and their outcomes. The retro-Diels-Alder (rDA) fragmentation is particularly crucial, as it does not occur in the starting OND but is triggered by the initial addition of a nucleophile (thiol or amine). This makes OND an ideal candidate for creating degradable conjugates [2].

Application in Bioconjugation & Drug Delivery

The combination of high aqueous stability and fast reaction with thiols makes OND dicarboxylates excellent reagents for bioconjugation, particularly for labeling proteins at cysteine residues [3]. The resulting adducts then undergo rDA fragmentation, releasing the cargo over a tunable period.

Stability and Reactivity of OND-Thiol Adducts

The half-life of OND-thiol adducts can be modulated by modifying the OND scaffold's substituents (R¹ and R²). The following table compiles experimental data for various adducts [2].

| Adduct | R¹ | R² | Half-life (Days) |

|---|---|---|---|

| 2a | H | CO₂Me | 0.48 ± 0.03 |

| 2b | Me | CO₂Me | 2.3 ± 0.1 |

| 2c | CH₂NHDansyl | CO₂Me | 23.3 ± 0.8 |

| 2d | CH₂N(Me)Dansyl | CO₂Me | 4.7 ± 0.4 |

| 2f | CH₂NHAc | CO₂Me | 18.8 ± 0.5 |

| 2g | CH₂NHAc | CO₂Et | 17.8 ± 0.7 |

| 2h | CH₂NHAc | CO₂tBu | 11.3 ± 1.2 |

| 2i | CH₂NHAc | CO₂CH₂C≡CH | 5.6 ± 0.1 |

| 2q | CH₂OH | CO₂Me | 7.2 ± 0.5 |

Key trends from the data show that bridgehead substitution (e.g., 2b vs. 2a) and N-methylation of amides (e.g., 2d vs. 2c) generally increase stability. Notably, propargyl esters (2i) are less stable due to an alternative, competing intramolecular [2+2+2] cycloaddition reaction [3] [2].

Practical Protocol: Conjugation to Serum Albumin

The following methodology is adapted from research on using OND reagents for drug delivery via serum albumin [2].

- OND Reagent Preparation: Synthesize the desired OND diester via Diels-Alder reaction between the corresponding furan (e.g., furfurylamine derivatives) and dimethyl acetylenedicarboxylate (DMAD) in a suitable solvent. Purify the product by standard chromatographic methods [2].

- Conjugation Reaction:

- Incubation: Prepare a solution of Bovine Serum Albumin (BSA) (~50 µM) in a neutral phosphate buffer (pH 7.0). Add the OND reagent (from a stock solution in DMSO) to achieve a mid-micromolar concentration (e.g., 5-10 equivalents).

- Monitoring: Allow the reaction to proceed at room temperature. The labeling of the single free cysteine residue on BSA is typically complete within minutes.

- Purification: Purify the conjugated protein from excess reagent using size-exclusion chromatography or dialysis.

- Key Analysis: Monitor the reaction and decomposition of the adduct by HPLC or NMR to determine the release kinetics of the coupled cargo, which can range from hours to days depending on the OND linker used [2].

Key Considerations for Researchers

- Tunable Release Profiles: The primary advantage of OND linkers is the ability to fine-tune the release half-life of a conjugated cargo from under an hour to several weeks by strategically choosing R¹ and R² substituents [2].

- Amine vs. Thiol Reactivity: ONDs show a strong selectivity (~1000-fold) for thiols over amines, making them suitable for specific labeling. However, reactions with protein amines (e.g., lysine) are still practical. OND-amine adducts are also more stable than thiol adducts, offering another avenue for tuning release rates [2].

- Intramolecular Cyclization: Be cautious when using ONDs with propargyl esters (R² = CO₂CH₂C≡CH), as they readily undergo an intramolecular [2+2+2] homo-Diels–Alder cyclization in aqueous media, which can be a competing deactivation pathway [3].

References

Comprehensive Application Notes: Palladium-Catalyzed Ring-Opening Reactions of 7-Oxanorbornadiene Derivatives

Introduction and Reaction Overview

7-Oxanorbornadiene and its derivatives represent a valuable class of strained bicyclic compounds that serve as versatile intermediates in organic synthesis, particularly in pharmaceutical and materials science applications. The inherent ring strain in these molecules drives their reactivity in transition-metal-catalyzed ring-opening reactions, enabling the construction of complex molecular architectures with precise stereochemical control. Palladium-catalyzed ring-opening reactions of these substrates have emerged as particularly powerful transformations, allowing access to various functionalized cyclic compounds that serve as building blocks for bioactive molecules, natural products, and functional materials.

The reactivity of this compound derivatives stems from their strained bicyclic framework, which undergoes facile ring opening when subjected to appropriate palladium catalysts and nucleophilic partners. These transformations typically proceed through coordination-driven mechanisms where the palladium catalyst activates specific bonds within the bicyclic system, leading to selective cleavage and formation of new carbon-carbon or carbon-heteroatom bonds. The synthetic utility of these reactions is further enhanced by the ability to control regioselectivity and stereoselectivity through careful selection of catalyst systems, ligands, and reaction conditions, making them invaluable tools for synthetic chemists engaged in drug development and complex molecule synthesis.

Arylative Ring-Opening with Aryl Iodides

Protocol and Reaction Conditions

The palladium-catalyzed arylative ring-opening of C1-substituted this compound derivatives with aryl iodides provides efficient access to highly substituted biphenyl derivatives, which are valuable scaffolds in pharmaceutical chemistry and materials science. The optimized reaction conditions require PdCl₂(PPh₃)₂ (10 mol%) as catalyst, ZnCl₂ as Lewis acid additive, triethylamine as base, and zinc powder as reductant in tetrahydrofuran (THF) solvent at elevated temperatures [1]. The reaction typically proceeds over 16-24 hours, yielding the corresponding ring-opened products with excellent regioselectivity.

This transformation exhibits remarkable functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the aryl iodide coupling partner. The regioselectivity is consistently controlled, with the aryl group attaching exclusively to the olefin carbon positioned furthest from the C1 substituent of the norbornadiene framework. This selective outcome arises from a combination of steric and electronic factors that dictate the approach of the palladium-aryl intermediate during the ring-opening process [1].

Substrate Scope and Selectivity

The scope of this arylative ring-opening encompasses various C1-substituted 7-oxanorbornadienes and structurally diverse aryl iodides. Electron-donating substituents on the aryl iodide, such as methoxy and methyl groups, generally afford higher yields when positioned at the para position relative to the iodide (82-88% yield), while ortho-substituted variants experience steric hindrance, resulting in diminished yields (30-69%) [1]. Conversely, electron-withdrawing nitro-substituted aryl iodides exhibit different trends, with meta-substituted derivatives providing superior yields (88%) compared to their para (73%) and ortho (47%) counterparts.

Table 1: Optimization of Reaction Conditions for Arylative Ring-Opening

| Entry | Catalyst | Solvent | Lewis Acid | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | THF | ZnCl₂ | 65 | 9 |

| 2 | Pd(OAc)₂, Ph₃P | THF | ZnCl₂ | 17 | 48 |

| 3 | Pd(PPh₃)₄ | THF | ZnCl₂ | 19 | 58 |

| 4 | PdCl₂(PPh₃)₂ | THF | ZnCl₂ | 16 | 88 |

| 5 | PdCl₂(PPh₃)₂ | hexanes | ZnCl₂ | 16 | 0 |

| 6 | PdCl₂(PPh₃)₂ | methanol | ZnCl₂ | 15 | 25 |

| 7 | PdCl₂(PPh₃)₂ | DCM | ZnCl₂ | 16 | 61 |

| 8 | PdCl₂(PPh₃)₂ | toluene | ZnCl₂ | 22 | 73 |

| 9 | PdCl₂(PPh₃)₂ | DMF | ZnCl₂ | 15 | 85 |

The reaction mechanism is proposed to initiate with oxidative addition of the aryl iodide to palladium(0), followed by coordination to the norbornadiene olefin. Subsequent migratory insertion and β-oxygen elimination steps lead to ring opening and formation of the observed regiodefined products. The essential role of the zinc additive likely involves facilitating the transmetalation or serving as a reductant to maintain the palladium in its active oxidation state throughout the catalytic cycle [1].

Alkoxy Ring-Opening with Alcohol Nucleophiles

Reaction Development with Cyclopropanated Substrates

The palladium-catalyzed ring-opening of cyclopropanated 7-oxabenzonorbornadienes with alcohol nucleophiles represents a specialized transformation that proceeds through a distinct mechanistic pathway compared to non-cyclopropanated substrates. This method provides efficient access to substituted naphthalene derivatives through a ring-opening/aromatization sequence. The optimal catalytic system employs PdCl₂(CH₃CN)₂ (10 mol%) in methanol as both solvent and nucleophile at elevated temperatures (65°C), achieving yields up to 92% [2].

A critical aspect of this transformation is the essential requirement for palladium(II) catalysts without phosphine ligands. Screening various catalysts revealed that palladium(0) complexes such as Pd(PPh₃)₄, Pd₂(dba)₃, and Pd/C were completely inactive, recovering starting material quantitatively. Similarly, palladium(II) catalysts coordinated with phosphine ligands (PdCl₂(PPh₃)₂) also failed to promote the reaction. Among the effective palladium(II) catalysts, PdCl₂(CH₃CN)₂ offered optimal performance with complete conversion within 24 hours [2].

Scope and Limitations

The alcohol scope for this transformation encompasses primary, secondary, and tertiary alcohols, with reactivity trends reflecting the nucleophilicity and steric demands of the alcohol partner. Primary alcohols generally provide superior yields compared to more sterically hindered secondary and tertiary analogs. The reaction tolerates various substituents on the cyclopropanated oxabenzonorbornadiene framework, including electron-donating and electron-withdrawing groups. For unsymmetrical C1-substituted substrates, the process exhibits excellent regioselectivity, forming exclusively a single regioisomer in all cases examined [2].

Table 2: Optimization of Alkoxy Ring-Opening Conditions

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | MeOH | 65 | 144 | 0 |

| 2 | Pd₂(dba)₃ | MeOH | 65 | 144 | 0 |

| 3 | Pd/C | MeOH | 65 | 144 | 0 |

| 4 | Pd(OAc)₂ | MeOH | 65 | 72 | 0 |

| 5 | PdCl₂(PPh₃)₂ | MeOH | 65 | 72 | 0 |

| 6 | PdCl₂(CH₃CN)₂ | MeOH | 65 | 24 | 89 |

| 7 | PdCl₂(CH₃CN)₂ | toluene | 65 | 24 | 92 |

| 8 | PdCl₂(CH₃CN)₂ | THF | 65 | 24 | 77-85 |

| 9 | PdCl₂(CH₃CN)₂ | MeOH | 40 | 72 | 70 |

Solvent screening revealed that polar protic and aromatic solvents generally support the reaction most effectively, with methanol and toluene providing the highest yields (89-92%). Polar aprotic solvents like DMSO, DMF, and acetonitrile resulted in minimal conversion, highlighting the importance of solvent selection in this transformation. Reducing the catalyst loading from 10 mol% to 5 mol% significantly diminished the yield (27%), while further reduction to 2 mol% completely shut down the reaction, establishing 10 mol% as the optimal catalyst loading [2].

Carboxylate Ring-Opening with Organic Carboxylic Acids

Stereocontrolled Synthesis

A recently developed palladium-catalyzed tandem reaction enables the stereocontrolled ring-opening of 7-oxabenzonorbornadienes with organic carboxylic acids to access cis-1,2-dihydro-naphthyl derivatives with excellent diastereocontrol. This method provides modular access to stereodefined dihydronaphthalene scaffolds that serve as valuable intermediates in the synthesis of biologically active compounds. The reaction proceeds under mild conditions with moderate to good yields and exhibits broad functional group compatibility [3].

The transformation is proposed to proceed through a sequence comprising syn acylpalladation, migratory insertion, and diastereoselective β-oxygen elimination steps. The stereochemical outcome, favoring the cis-configured product, is dictated by the conformational constraints of the bicyclic system during the ring-opening event. This methodology complements existing approaches by offering a direct route to cis-fused ring systems that are prevalent in natural products and pharmaceutical agents [3].

Synthetic Applications

The products derived from this carboxylate ring-opening reaction represent valuable building blocks for further elaboration, featuring both the retained dihydronaphthalene core and the newly introduced ester functionality. The cis-ring fusion imparts specific conformational constraints that can be exploited in subsequent cyclization or functionalization steps, enhancing the utility of this method for constructing complex molecular architectures. Applications include the synthesis of pharmaceutically relevant scaffolds and natural product analogs that incorporate the dihydronaphthalene motif as a central structural element [3].

Comparative Analysis of Methodologies

Table 3: Comparison of Palladium-Catalyzed Ring-Opening Methodologies

| Reaction Type | Optimal Catalyst | Nucleophile | Key Additives | Solvent | Temperature | Selectivity | Product Type |

|---|---|---|---|---|---|---|---|

| Arylative | PdCl₂(PPh₃)₂ | Aryl iodides | ZnCl₂, Zn, Et₃N | THF | ~65°C | Regioselective | Biphenyl derivatives |

| Alkoxy | PdCl₂(CH₃CN)₂ | Alcohols | None | MeOH | 65°C | Regioselective | Naphthalenes |

| Carboxylate | Pd(0)/phosphine | Carboxylic acids | Base | Not specified | Mild | Diastereoselective | cis-1,2-Dihydronaphthyl esters |

The comparative analysis of these methodologies reveals how catalyst selection profoundly influences the reaction pathway and product distribution. Palladium(II) catalysts without phosphine ligands favor pathways involving aromatization, as observed in the alkoxy ring-opening of cyclopropanated substrates. In contrast, palladium(0) or phosphine-ligated palladium(II) complexes promote stereocontrolled ring-opening without aromatization, preserving the dihydronaphthalene core structure. Similarly, the nature of the nucleophile partner significantly impacts the reaction outcome, with carbon-based nucleophiles (aryl iodides) enabling direct functionalization, while oxygen-based nucleophiles (alcohols, carboxylic acids) introduce heteroatom functionalities [1] [2] [3].

Experimental Protocols

General Considerations

All reactions should be conducted under an inert atmosphere using standard Schlenk techniques or a glovebox. Anhydrous solvents must be employed for the arylative and alkoxy ring-opening reactions, while reagent-grade solvents may be used for the carboxylate variant. Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS analysis. Purification typically involves flash column chromatography on silica gel with appropriate eluent systems. Analytical data (NMR, MS) should be obtained to confirm product identity and purity.

Detailed Procedure: Arylative Ring-Opening

In a flame-dried Schlenk tube under nitrogen atmosphere, combine C1-substituted this compound (1.0 equiv), aryl iodide (1.2 equiv), PdCl₂(PPh₃)₂ (10 mol%), and ZnCl₂ (1.5 equiv).

Add anhydrous THF (0.1 M concentration relative to norbornadiene) followed by triethylamine (2.0 equiv) and zinc powder (2.0 equiv).

Heat the reaction mixture at 65°C with vigorous stirring for 16-24 hours.

Monitor reaction progress by TLC or LC-MS. Upon completion, cool to room temperature and dilute with ethyl acetate.

Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.

Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the pure ring-opened product [1].

Detailed Procedure: Alkoxy Ring-Opening

Charge an oven-dried reaction vessel with cyclopropanated 7-oxabenzonorbornadiene (1.0 equiv) and PdCl₂(CH₃CN)₂ (10 mol%).

Add the alcohol nucleophile (neat if methanol, or as a solution in toluene if using other alcohols) to achieve a 0.1-0.5 M concentration.

Heat the reaction mixture at 65°C with stirring for 24-48 hours.

Monitor by TLC. Upon completion, cool to room temperature and concentrate under reduced pressure.

Purify the residue by flash column chromatography to obtain the naphthalene derivative [2].

Reaction Mechanisms and Workflow

The following diagram illustrates the general mechanistic workflow for palladium-catalyzed ring-opening reactions of 7-oxanorbornadienes, highlighting key intermediates and selectivity-determining steps:

The mechanistic pathway initiates with oxidative addition of the electrophilic partner (e.g., aryl iodide) to palladium(0), followed by coordination to the bicyclic olefin. Migratory insertion then occurs, with the regiochemistry dictated by steric and electronic factors. The β-oxygen elimination step serves as the selectivity-determining stage, where the ligand environment around palladium controls the stereochemical outcome. Chiral cyclopentadienyl ligands promote cis-β-elimination, while achiral Cp* ligands favor trans-β-elimination, enabling diastereodivergent synthesis from the same starting materials [4] [5].

Troubleshooting and Technical Notes

Low Conversion: Ensure rigorous exclusion of oxygen and moisture, particularly for reactions employing zinc additives. Freshly activated molecular sieves may be added for moisture-sensitive variants.

Poor Regioselectivity: Verify the substitution pattern of the norbornadiene substrate. C1-substitution is crucial for achieving high regiocontrol. Consider adjusting the steric bulk of ligands to enhance selectivity.

Catalyst Deactivation: Palladium black formation indicates catalyst decomposition. Maintain inert atmosphere and consider gradual addition of reductant in arylative reactions to sustain the active catalytic species.

Product Stability: Some ring-opened products, particularly dihydronaphthalenes, may be sensitive to oxidation. Conduct purification under nitrogen atmosphere and store products under inert gas at reduced temperatures.

Applications in Drug Development

The ring-opened products derived from these methodologies serve as versatile intermediates for pharmaceutical synthesis. Biphenyl derivatives accessed through arylative ring-opening represent privileged scaffolds in medicinal chemistry, featuring in angiotensin II receptor blockers and various kinase inhibitors. Dihydronaphthalene cores constructed via carboxylate ring-opening appear in natural product frameworks and bioactive molecules, including serotonin reuptake inhibitors and estrogen receptor modulators. The ability to incorporate diverse functionality while controlling stereochemistry makes these transformations particularly valuable for constructing structure-activity relationship (SAR) libraries during drug optimization campaigns [1] [2] [3].

Conclusion and Future Perspectives

Palladium-catalyzed ring-opening reactions of this compound derivatives constitute powerful synthetic tools that enable efficient access to diverse molecular architectures with control over regiochemistry and stereochemistry. The methodologies reviewed herein provide practical synthetic routes to valuable building blocks for medicinal chemistry and materials science. Future developments in this area will likely focus on expanding substrate scope, enhancing sustainability through reduced catalyst loadings, and developing catalytic asymmetric variants to access enantioenriched products directly. The integration of these transformations with continuous flow technology and their application to late-stage functionalization of complex molecules represent additional frontiers for further methodological advancement.

References

- 1. Regioselective palladium - catalyzed - ring reactions of... opening [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Palladium-catalyzed ring-opening reactions of ... [beilstein-journals.org]

- 3. - Palladium stereocontrolled catalyzed - ring of... opening [pubs.rsc.org]

- 4. Cobalt(III)-catalyzed asymmetric ring-opening of 7- ... [pmc.ncbi.nlm.nih.gov]

- 5. Cobalt(III)-catalyzed asymmetric ring-opening of 7- ... [nature.com]

Comprehensive Application Notes and Protocols: Regioselective Palladium-Catalyzed Reactions of Oxanorbornadiene with Aryl Iodides

Introduction and Significance

The palladium-catalyzed ring-opening reactions of oxanorbornadiene derivatives with aryl iodides represent a powerful synthetic methodology for constructing complex molecular architectures with exceptional regioselectivity control. These transformations enable efficient access to highly substituted biphenyl derivatives and related structures that serve as key intermediates in pharmaceutical synthesis and materials science. The strategic importance of these reactions lies in their ability to convert readily available bicyclic substrates into valuable acyclic compounds with precise stereochemical outcomes, making them particularly valuable for drug development applications where specific substitution patterns are often required for biological activity.

The 7-oxanorbornadiene scaffold possesses unique reactivity characteristics due to its strained bicyclic framework, which undergoes selective cleavage in the presence of palladium catalysts and appropriate reagents. These reactions typically proceed with complete regioselectivity, producing only one of two possible regioisomers, which is crucial for synthetic efficiency in complex molecule assembly. The products of these transformations, particularly phthalate derivatives, have demonstrated significant utility as intermediates in the synthesis of biologically active agents, including the anthracyclinone framework found in daunomycinone, an important antitumor antibiotic [1]. Beyond pharmaceutical applications, these compounds find use in diverse areas such as polymer science, where they function as plasticizers, and in the development of functional materials for cosmetics and coatings [1].

Reaction Mechanism and Stereochemical Outcomes

The palladium-catalyzed ring-opening reactions of oxanorbornadienes with aryl iodides follow a well-defined mechanistic pathway that accounts for the observed high regioselectivity and stereochemical outcomes. The process initiates with oxidative addition of an aryl iodide to a Pd(0) species, generating an aryl-palladium(II) intermediate. This complex then coordinates to the oxanorbornadiene substrate, with the steric and electronic properties of the bridgehead substituents directing the regiochemical trajectory of the subsequent carbonetallation step.

Coordination and Insertion: The aryl-palladium complex approaches the oxanorbornadiene system, preferentially coordinating to the less sterically hindered olefin carbon. In C1-substituted derivatives, this results in exclusive addition to the carbon atom furthest from the C1 substituent, leading to regioselective ring opening [1]. This selectivity persists regardless of the electronic nature of the C1 substituent, though electron-donating groups typically enhance reaction yields compared to their electron-withdrawing counterparts.

Ring Opening and Elimination: Following carbonetallation, the bicyclic framework undergoes strain-relieving ring opening, facilitated by coordination of the oxygen atom to Lewis acid additives such as ZnCl₂. The resulting palladium enolate then undergoes β-hydride elimination or dehydration to yield the observed unsaturated products. In some cases, the initial ring-opened intermediate may be trapped by additional reagents in the reaction mixture, enabling further functionalization.

The mechanistic pathway ensures that only a single regioisomer is formed throughout the transformation, with the aryl group consistently adding to the olefin carbon positioned distally to the C1 substituent. This stereochemical predictability makes these reactions particularly valuable for synthetic planning, as illustrated in the following mechanism and workflow diagrams:

Figure 1: Catalytic cycle illustrating the key steps in the palladium-catalyzed regioselective ring-opening reaction of oxanorbornadiene with aryl iodides

Optimized Reaction Conditions and Parameter Screening

Extensive optimization studies have identified critical parameters that significantly influence the efficiency and selectivity of oxanorbornadiene ring-opening reactions. The systematic evaluation of these variables has established a standardized set of conditions that ensure reproducible high yields and regioselectivity across diverse substrate combinations.

Catalyst and Solvent Optimization

The choice of palladium catalyst profoundly impacts both reaction rate and product yield. Comparative studies have revealed that PdCl₂(PPh₃)₂ provides optimal performance, significantly outperforming alternative catalysts such as Pd(OAc)₂ or Pd(PPh₃)₄ [1]. This catalyst combination facilitates efficient oxidative addition while maintaining stability throughout the catalytic cycle. The solvent environment similarly exerts substantial influence, with polar aprotic solvents consistently delivering superior results. Specifically, tetrahydrofuran (THF) has been identified as the optimal solvent, though N,N-dimethylformamide (DMF) also provides satisfactory outcomes [1].

Table 1: Optimization of Catalytic System and Reaction Conditions

| Parameter | Variation | Yield (%) | Reaction Time (h) | Key Observations |

|---|---|---|---|---|

| Catalyst | Pd(OAc)₂ | 9 | 65 | Slow reaction rate |

| Pd(OAc)₂ + PPh₃ | 48 | 17 | Improved with ligand | |

| Pd(PPh₃)₄ | 58 | 19 | Moderate yield | |

| PdCl₂(PPh₃)₂ | 88 | 16 | Optimal catalyst | |

| Solvent | Hexanes | 0 | 16 | No conversion |

| Methanol | 25 | 15 | Polar protic inferior | |

| DCM | 61 | 16 | Moderate yield | |

| Toluene | 73 | 22 | Good yield | |

| DMF | 85 | 15 | Very good yield | |

| THF | 88 | 16 | Optimal solvent | |

| Lewis Acid | FeCl₃ | 22 | 16 | Low yield |

| AlCl₃ | 29 | 16 | Low yield | |

| ZrCl₄ | 47 | 16 | Moderate yield | |

| ZnI₂ | 48 | 16 | Moderate yield | |

| CuCl₂ | 85 | 18 | Very good yield | |

| ZnCl₂ | 88 | 16 | Optimal additive |

Additive and Electronic Effects

The incorporation of Lewis acid additives markedly enhances reaction efficiency by facilitating oxygen coordination and subsequent ring opening. Among various options screened, ZnCl₂ has proven most effective, although CuCl₂ also delivers comparable results in many instances [1]. Additionally, the presence of zinc powder and triethylamine is essential for promoting the reduction of Pd(II) to the active Pd(0) species and for maintaining appropriate reaction pH. Electronic characteristics of both the oxanorbornadiene substrate and aryl iodide coupling partner significantly influence reaction outcomes. Electron-donating substituents on the aryl iodide generally correlate with improved yields, while steric hindrance near the reaction site, particularly in ortho-substituted aryl iodides, typically diminishes efficiency [1].

Detailed Experimental Protocols

General Procedure for Regioselective Ring-Opening of C1-Substituted 7-Oxanorbornadienes with Aryl Iodides

Materials and Reagents:

- Oxanorbornadiene substrate (1.0 equiv, typically 0.5 mmol scale)

- Aryl iodide (1.2 equiv)

- PdCl₂(PPh₃)₂ (5 mol%)

- ZnCl₂ (1.5 equiv)

- Zinc powder (2.0 equiv)

- Triethylamine (3.0 equiv)

- Anhydrous THF (distilled over sodium/benzophenone)

Equipment Setup:

- Round-bottom flask (25 mL) with magnetic stir bar

- Reflux condenser

- Heating mantle with temperature control

- Nitrogen/vacuum inlet for inert atmosphere

- TLC plates (silica gel, UV visualization)

- Flash chromatography system for purification

Step-by-Step Procedure:

Reaction Setup: Charge a dried 25 mL round-bottom flask containing a magnetic stir bar with oxanorbornadiene substrate (0.5 mmol), aryl iodide (0.6 mmol), PdCl₂(PPh₃)₂ (0.025 mmol, 17.5 mg), ZnCl₂ (0.75 mmol, 102 mg), zinc powder (1.0 mmol, 65 mg), and triethylamine (1.5 mmol, 209 μL).

Solvent Addition: Under a nitrogen atmosphere, add anhydrous THF (10 mL) via syringe, ensuring all solid components are fully immersed. The reaction mixture will typically appear as a heterogeneous yellow-orange suspension.

Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to 65-70°C with vigorous stirring. Monitor reaction progress by TLC analysis (typically hexanes/ethyl acetate 4:1 as eluent) at 2-hour intervals.

Workup Procedure: After complete consumption of the starting material (typically 16-22 hours, confirmed by TLC), cool the reaction mixture to room temperature. Dilute with ethyl acetate (25 mL) and transfer to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl solution (15 mL), water (15 mL), and brine (15 mL).

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash chromatography on silica gel using a hexanes/ethyl acetate gradient (typically 20:1 to 5:1) to obtain the pure ring-opened product.

Troubleshooting Notes:

- If reaction stalls, additional PdCl₂(PPh₃)₂ (2-3 mol%) may be added

- For substrates with low solubility, replacement of THF with DMF may improve results

- In cases where zinc aggregates, brief sonication may restore reactivity

Alternative Protocol for Ortho-Silylation with Concomitant Arylsilylation

Specialized Application: This single-pot procedure enables simultaneous ortho-silylation of aryl iodides and arylsilylation of oxanorbornadiene, providing access to valuable (Z)-β-substituted vinylsilanes with exclusive selectivity [2].

Reaction Setup:

- Aryl iodide (1.0 equiv)

- 2,3-Dicarbomethoxy-7-oxanorbornadiene (ONBD, 1.5 equiv)

- Hexamethyldisilane (1.8 equiv)

- Palladium catalyst (typically Pd(OAc)₂ or Pd(PPh₃)₄, 5 mol%)

- Piperidine (2.0 equiv) and formic acid (2.0 equiv) as additives

- Anhydrous DMF as solvent

Procedure: Combine all components in a sealed tube under nitrogen atmosphere. Heat at 80-90°C for 12-16 hours. Monitor by TLC or GC-MS for completion. Workup involves extraction with ether, washing with water, and purification by flash chromatography. This atom-economical approach demonstrates broad functional group tolerance and excellent stereoselectivity [2].

The following workflow summarizes the key experimental stages:

Figure 2: Experimental workflow for the regioselective ring-opening reaction of oxanorbornadiene with aryl iodides

Substrate Scope and Limitations

The palladium-catalyzed ring-opening reaction demonstrates considerable versatility across diverse oxanorbornadiene substrates and aryl iodide coupling partners. Systematic investigation of substrate scope has delineated both the capabilities and constraints of this methodology, providing guidance for synthetic applications.

Aryl Iodide Variations

Electronic and steric properties of the aryl iodide coupling partner significantly influence reaction efficiency. Electron-donating substituents in the para position generally afford superior yields, while ortho-substitution typically diminishes efficiency due to increased steric hindrance at the site of palladium insertion [1].

Table 2: Reaction Scope with Various Aryl Iodides

| Entry | Aryl Iodide Substituent | Position | Yield (%) | Reaction Time (h) | Notes |

|---|---|---|---|---|---|

| 1 | OMe | para | 88 | 16 | Highest yielding electron-donating group |

| 2 | OMe | meta | 62 | 17 | Moderate yield |

| 3 | OMe | ortho | 69 | 17 | Good yield despite ortho position |

| 4 | Me | para | 82 | 16 | Excellent yield with alkyl substituent |

| 5 | Me | meta | 79 | 16 | Very good yield |

| 6 | Me | ortho | 30 | 19 | Significant steric hindrance |

| 7 | NO₂ | para | 73 | 16 | Good yield with electron-withdrawing group |

| 8 | NO₂ | meta | 88 | 16 | Highest yield for nitro series |

| 9 | NO₂ | ortho | 47 | 19 | Moderate yield with steric hindrance |

Oxanorbornadiene Substrate Variations

The nature of substituents on the oxanorbornadiene scaffold profoundly impacts reaction outcomes. Bridgehead substitution introduces steric and electronic biases that influence both reactivity and regioselectivity. Increasing steric bulk at the bridgehead carbon generally correlates with diminished yields, though regioselectivity remains consistently high across all variants [1]. Additionally, the electronic character of C1 substituents modulates reaction efficiency, with electron-donating groups typically enhancing yields relative to electron-withdrawing alternatives.

The methodology extends beyond simple ring-opening processes to encompass more complex transformations. For instance, ortho-thiolation reactions enabled by sulfenamide electrophiles demonstrate exceptional functional group tolerance, accommodating substrates bearing sensitive motifs such as aryl chlorides, bromides, Weinreb amides, and various heterocyclic systems [3]. Similarly, the silylation/arylsilylation domino process displays broad applicability across diverse aryl iodide partners, including those with sterically encumbered ortho substituents [2].

Applications in Synthetic Chemistry and Drug Development

The regioselective ring-opening reactions of oxanorbornadienes with aryl iodides provide efficient access to molecular scaffolds with direct relevance to pharmaceutical development and materials science. The highly substituted biphenyl derivatives obtained through these transformations constitute valuable intermediates for constructing biologically active compounds, including the anthracyclinone framework found in clinically important antitumor agents such as daunomycinone [1].

The ortho-thiolation methodology enables efficient installation of sulfur functionalities at specific arene positions, providing versatile handles for further derivatization through selective oxidation to sulfoxides or sulfones, or through participation in subsequent cyclization reactions [3]. This approach is particularly valuable in medicinal chemistry, where aromatic sulfur compounds frequently appear in drug molecules and where precise control over substitution patterns is essential for optimizing pharmacological properties.

The vinylsilane and vinylstannane products accessible through related procecures serve as valuable intermediates for cross-coupling reactions and other transformations, further expanding their synthetic utility [2]. The exceptional regio- and stereoselectivity of these methods, combined with their compatibility with diverse functional groups, renders them particularly advantageous for late-stage functionalization strategies in complex molecule synthesis.

Conclusion

The palladium-catalyzed regioselective reactions of oxanorbornadiene with aryl iodides represent robust and versatile methodologies for constructing complex molecular architectures with precise stereochemical control. The optimized conditions detailed in these Application Notes and Protocols provide synthetic chemists with reliable procedures for implementing these transformations in both discovery-focused and process-oriented settings. The continuing evolution of these reactions, including recent developments in ortho-functionalization strategies, promises to further expand their utility in pharmaceutical synthesis and drug development applications.

References

Application Notes and Protocols: Thiol-Induced Retro-Diels-Alder Reactions of Oxanorbornadiene Linkers

Introduction and Mechanism of Action

The oxanorbornadiene (OND) scaffold provides a unique cleavable linker system that operates through a two-step sequence: a rapid thiol-mediated Michael addition followed by a rate-determining retro-Diels-Alder (rDA) fragmentation. This sequence enables the controlled release of cargo molecules in applications ranging from drug delivery to materials science [1] [2]. The OND linker is highly electrophilic, reacting selectively with thiols (e.g., cysteine residues in proteins) over other nucleophiles like amines, though amine adducts can also be formed with distinct, often slower, fragmentation kinetics [2]. Upon thiol addition, the resulting oxanorbornene adduct undergoes an rDA reaction, fragmenting into a furan derivative and a thiomaleate, the latter of which can be tethered to the cargo of interest [1] [2]. A significant advantage of the OND system is the tunability of its release kinetics, with adduct half-lives spanning from minutes to months, achievable through strategic substitution of the furan core [1].

The workflow below illustrates the mechanism and a typical experimental process for studying these linkers.

Quantitative Data on Adduct Stability

The fragmentation rate of the OND-thiol adduct is highly dependent on the electronic nature and position of substituents on the furan component of the original OND.

Table 1: Half-Lives of Select OND-Thiol Adducts at Room Temperature [2]

| OND Adduct | R1 Substituent | R2 Substituent | Half-Life (Days) |

|---|---|---|---|

| 2a | H | CO₂Me | 0.48 ± 0.03 |

| 2b | Me | CO₂Me | 2.3 ± 0.1 |

| 2c | CH₂NHDansyl | CO₂Me | 23.3 ± 0.8 |

| 2d | CH₂N(Me)Dansyl | CO₂Me | 4.7 ± 0.4 |

| 2q | CH₂OH | CO₂Me | 7.2 ± 0.5 |

| 2r | CH₂NHDansyl | CF₃, CO₂Et | 241 ± 12 |

Table 2: Impact of Furan Substitution Pattern on rDA Rate [1]

| Furan Substitution Pattern | Key Substituent | Electronic Effect | Relative rDA Rate |

|---|---|---|---|

| 2,5-Disubstitution | e.g., Ph (Electron-Donating) | Stabilizes +ve charge in TS | Fastest (Half-life: hours) |

| 2,5-Disubstitution | e.g., CF₃ (Electron-Withdrawing) | Destabilizes +ve charge in TS | Slowest (Half-life: >1 month) |

| 2,3- or 2,4-Disubstitution | Methyl, Benzyl | Moderate steric/electronic effects | Intermediate (Half-life: 2-4 days) |

| 3,4-Disubstitution | Various | Minimal electronic influence | Slow (Similar to 2,3) |

Detailed Experimental Protocols

Protocol 1: Synthesis of OND-Thiol Adducts and Measurement of rDA Kinetics by NMR

This protocol is adapted from procedures used to generate the data in Table 1 [2].

Materials:

- Oxanorbornadiene (OND) derivative (e.g., compound 1a from [1])

- β-Mercaptoethanol (BME)

- Triethylamine (Et₃N)

- Anhydrous acetonitrile (CD₃CN) or deuterated chloroform (CDCl₃)

- NMR tube

Procedure:

- Adduct Formation: In a vial, dissolve the OND derivative (e.g., 10 µmol) in 0.5 mL of anhydrous acetonitrile. Add β-mercaptoethanol (1.0 equivalent) and a catalytic amount of triethylamine (∼0.1 equivalent). Cap the vial and stir at room temperature for 10-15 minutes. Monitor by TLC or NMR to confirm complete consumption of the starting OND [1] [2].

- NMR Kinetics: Transfer the reaction mixture directly to an NMR tube. Alternatively, evaporate the solvent and re-dissolve the purified adduct in deuterated chloroform for analysis [2].

- Data Acquisition: Acquire sequential ¹H NMR spectra over time at a constant temperature (e.g., 22°C). Focus on a characteristic resonance, such as the bridgehead proton (H1) or the thiolic proton at C-2 [2].

- Data Analysis: Plot the natural logarithm (ln) of the integrated signal for the adduct versus time. The slope of the linear fit gives the observed first-order rate constant (kobs). Calculate the half-life using t₁/₂ = ln(2)/kobs [1] [2].

Protocol 2: Conjugation to Protein Cargo and Release Study

This protocol outlines the conjugation of an OND linker to a protein via a cysteine residue and subsequent cargo release, as demonstrated with Bovine Serum Albumin (BSA) [2].

Materials:

- OND linker (e.g., a dimethyl ester derivative)

- Target protein with free cysteine (e.g., BSA)

- Phosphate buffer (pH 7.0-7.4)

- PD-10 desalting column or dialysis membrane

Procedure:

- Protein Labeling: Prepare a solution of the protein (e.g., BSA at mid-micromolar concentration) in pH 7.0-7.4 phosphate buffer. Add the OND linker (1-2 equivalents) from a stock solution in DMSO. Incubate the reaction mixture at room temperature or 37°C. Labeling of the single cysteine in BSA is typically complete within minutes [2].

- Purification: Purify the conjugated protein from excess linker and small-molecule byproducts using a PD-10 desalting column or dialysis against a suitable buffer [2].

- Release Study: Incubate the purified conjugate at 37°C in the desired buffer. At predetermined time points, remove aliquots and analyze them.

- Analysis by HPLC: Use HPLC (e.g., reverse-phase C-18 column) to separate and quantify released small-molecule cargo (e.g., a dansyl fluorophore) by its absorbance or fluorescence [2].

- Analysis of Biological Activity: If the released cargo is an active drug (e.g., dexamethasone analog), test the aliquot in a bioassay to confirm retained activity after release [3].

Design Rules and Computational Guidance

Density Functional Theory (DFT) calculations have proven highly effective in predicting OND rDA rates, providing an excellent correlation with experimental data [1].

Key Design Principles:

- Electronic Effects: The rDA transition state features significant positive charge buildup on the furan's 2- and 5-positions.

- Steric and Conjugative Effects: Substituents at the 3- and 4-positions have a marginal impact on the rDA rate. Unsaturated substituents (e.g., phenyl) at the 2- or 5-position can provide additional transition state stabilization through conjugation with the reforming furan ring [1].

Applications in Drug Delivery and Materials Science

The OND linker system's tunability makes it suitable for diverse applications.

- Tunable Drug Delivery from Protein Carriers: OND linkers have been used to conjugate drugs to serum albumin, creating prodrugs with release half-lives at 37°C ranging from 40 minutes to 7 days [2].

- Generation of Degradable Hydrogels: OND crosslinkers can form hydrogels that degrade upon exposure to thiols via the rDA mechanism, useful for creating responsive biomaterials [1].

- Solid-Phase Synthesis and Materials Development: The traceless release of cargo makes ONDs useful as cleavable linkers in solid-phase synthesis [1] [4].

Troubleshooting

- Slow Thiol Addition: Ensure the use of a catalytic base (e.g., Et₃N) and anhydrous polar aprotic solvent to facilitate the initial Michael addition [2].

- Unexpectedly Fast/Slow Release: Verify the electronic nature of substituents on the furan ring. Re-synthesize the OND with more potent electron-donating or withdrawing groups to fine-tune the rate [1].

- Low Conjugation Efficiency to Protein: For proteins, ensure the reaction is performed at a physiological pH (7.0-7.4) to maintain the cysteine thiolate anion, its reactive form [2].

References

- 1. The Influence of Substitution on Thiol-Induced ... [pmc.ncbi.nlm.nih.gov]

- 2. Degradable Conjugates from Oxanorbornadiene Reagents [pmc.ncbi.nlm.nih.gov]

- 3. A diels-alder modulated approach to control and sustain ... [pmc.ncbi.nlm.nih.gov]

- 4. The Retro Diels-Alder Reaction [masterorganicchemistry.com]

Comprehensive Application Notes and Protocols: Oxanorbornadiene-Based Cleavable Linkers for Advanced Drug Delivery Systems

Introduction to Oxanorbornadiene (OND) Cleavable Linker Technology

Oxanorbornadiene (OND) derivatives represent an innovative class of cleavable linkers that have gained significant attention in targeted drug delivery applications due to their unique mechanistic properties and tunable release kinetics. These linkers operate through a sequential mechanism involving initial conjugate addition of nucleophiles followed by retro-Diels-Alder (rDA) fragmentation, enabling controlled release of therapeutic payloads under physiological conditions. The fundamental advantage of OND linkers lies in their exceptional versatility – their fragmentation rates can be precisely modulated over a wide temporal range (from hours to months) through strategic molecular design, allowing researchers to tailor drug release profiles to specific therapeutic requirements [1] [2].

Unlike many conventional cleavable linkers that rely on specific environmental triggers such as pH changes or enzymatic activity, OND-based linkers undergo fragmentation through a first-order kinetic process that is largely insensitive to physiological variables like pH and solvent composition. This predictable release behavior makes OND technology particularly valuable for applications requiring precise temporal control over drug release, including antibody-drug conjugates (ADCs), albumin-based drug delivery systems, and tunable hydrogel matrices [1] [2] [3]. Additionally, OND linkers demonstrate remarkable functional group compatibility and can be synthesized in a straightforward manner from commercially available furans and acetylenedicarboxylates, facilitating their adoption across various drug delivery platforms.

Mechanism of Action and Fundamental Chemistry

Two-Step Cleavage Mechanism

The OND cleavage mechanism proceeds through two distinct, sequential steps that enable controlled release of therapeutic payloads:

Step 1: Conjugate Addition: The OND system, being a potent Michael acceptor, undergoes rapid nucleophilic attack by thiol groups (such as cysteine-34 in serum albumin) or amine groups present in biological systems. This addition reaction occurs preferentially on the less sterically hindered exo-face of the [2.2.1]-bicyclic system, producing a stable oxanorbornene adduct. The second-order rate constants for thiol addition are comparable to those of conventional maleimides (approximately 10-100 M⁻¹s⁻¹ with glutathione at pH 7), ensuring efficient conjugation under physiological conditions [2].

Step 2: Retro-Diels-Alder Fragmentation: Following conjugate addition, the oxanorbornene adduct undergoes a first-order retro-Diels-Alder (rDA) reaction, resulting in cleavage of the linker and release of the payload. This step proceeds with first-order kinetics and produces two fragments: the original furan derivative and a thiomaleate (when triggered by thiols) or aminomaleate (when triggered by amines) containing the released cargo [1] [2].

Table 1: Comparative Reaction Kinetics of OND Linkers with Different Nucleophiles

| Nucleophile Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Relative Reactivity | Adduct Half-Life Range |

|---|---|---|---|

| Thiols (e.g., cysteine) | 10-100 (with glutathione, pH 7) | High | 40 minutes - 7 days (37°C) |

| Primary amines | ~100-fold slower than thiols | Moderate | Up to 15× longer than thiol adducts |

| Secondary amines | Not reported | Low | Not systematically studied |

The critical feature of this mechanism is that the rDA fragmentation only occurs efficiently after the initial conjugate addition, meaning the starting OND reagents remain stable in biological fluids until encountering an appropriate nucleophilic trigger [2]. This sequential activation mechanism provides an important safety advantage by minimizing premature payload release during systemic circulation.

Visual Depiction of OND Cleavage Mechanism

Structure-Activity Relationships and Rate Tunability

Key Structural Modifications and Their Effects

The fragmentation kinetics of OND linkers can be systematically modulated through strategic structural modifications, particularly at the bridgehead positions and through substitution on the furan ring:

Bridgehead Substitutions: Introduction of alkyl groups at bridgehead positions significantly enhances adduct stability. For instance, a single methyl group at the bridgehead (compound 2b) increases the half-life from approximately 12 hours (unsubstituted 2a) to 2.3 days—representing a 5-fold stabilization effect [2]. Bulkier aromatic substituents at bridgehead positions generally accelerate the rDA process, with half-lives ranging from 2-14 hours observed for aryl-substituted analogues [1].

Furan Ring Substitutions: Electronic effects at the 2- and 5-positions of the furan ring profoundly influence fragmentation rates. Electron-donating groups at these positions stabilize the developing positive charge in the rDA transition state, thereby reducing the activation barrier and accelerating cleavage. Conversely, electron-withdrawing groups (particularly fluorinated substituents) dramatically increase adduct stability. The 5-fluoro derivative (compound 21) exhibited remarkable stability with negligible cleavage observed after one month at room temperature [1].

Ester Modifications: Variations in the ester groups of the dicarboxylate moiety impart more subtle effects on stability. While dimethyl esters provide a reference point, more sterically hindered esters (e.g., tert-butyl) or propargyl esters can modulate half-lives by approximately 2-3 fold [2].

Quantitative Analysis of OND Derivative Stability

Table 2: Experimentally Determined Half-Lives of Selected OND-Thiol Adducts

| OND Compound | Key Structural Features | Half-Life (Days, RT) | Relative Rate vs 2a |

|---|---|---|---|

| 2a | Unsubstituted parent compound | 0.48 ± 0.03 | 1.0× (reference) |

| 2b | Bridgehead methyl group | 2.3 ± 0.1 | 0.21× |

| 2c | Furfurylamine with dansyl | 23.3 ± 0.8 | 0.021× |

| 2d | N-methylated dansyl derivative | 4.7 ± 0.4 | 0.10× |

| 2j | p-Nitrobenzamide with ethyl ester | 19.8 ± 0.3 | 0.024× |

| 2r | Trifluoromethyl substitution | 241 ± 12 | 0.0020× |